sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Description
Historical Context and Development
The compound emerged from advancements in fused heterocycle synthesis during the late 20th century. Early work on imidazo[1,2-b]pyrazoles focused on their antineoplastic properties, as seen in derivatives like IMPY (imidazole-pyrazole), which inhibits ribonucleotide reductase. The carboxylate variant gained attention in the 2010s due to improved solubility and stability compared to neutral analogs.
Key milestones include:
- 2000s : Development of cyclization techniques for imidazo-pyrazoles using iodine catalysts.
- 2010s : Optimization of carboxylation methods, enabling scalable production of sodium salts.
- 2020s : Applications in kinase inhibition studies and anti-inflammatory drug candidates.
Recent synthetic breakthroughs, such as regioselective magnesiation and zincation, have expanded functionalization possibilities.
Classification within Heterocyclic Chemistry
This compound belongs to the imidazo[1,2-b]pyrazole family, a subclass of bicyclic heterocycles. Its classification is defined by:
| Feature | Description |
|---|---|
| Ring system | Fused imidazole (5-membered) and pyrazole (5-membered) rings |
| Aromaticity | Non-aromatic due to partial saturation at the 2,3-positions |
| Functional groups | Carboxylate (-COO⁻) at position 7; sodium counterion |
| IUPAC class | Sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate |
The fused structure places it among "non-classical" heterocyclic isosteres, often compared to indole derivatives in drug design.
Significance in Fused Ring System Research
Fused imidazo-pyrazoles are prized for their:
- Electronic tunability : The carboxylate group enhances dipole interactions, critical for protein binding.
- Conformational rigidity : The bicyclic system reduces entropy penalties in molecular recognition.
- Diverse reactivity : Enables functionalization at positions 2, 3, 6, and 7 for structure-activity relationship studies.
Notable applications include:
Nomenclature and Structural Identification
Systematic name : this compound
Molecular formula : C₆H₆N₃NaO₂
Structural features :
- Fused rings :
- Imidazole (positions 1,2,3,3a,7a)
- Partially saturated pyrazole (positions 3a,4,5,6,7)
- Key substituents :
- Carboxylate (-COO⁻) at position 7
- Sodium ion (Na⁺) coordinated to carboxylate oxygen
Spectroscopic identifiers :
- ¹H-NMR : Characteristic signals at δ 3.77 (H₃), 4.57 (H₂), and 7.67 ppm (H₆).
- IR : Stretching vibrations at 1627 cm⁻¹ (C=O) and 1400–1450 cm⁻¹ (COO⁻).
The sodium salt form improves aqueous solubility (>50 mg/mL) compared to the free acid, making it preferable for biological assays.
Properties
IUPAC Name |
sodium;2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.Na/c10-6(11)4-3-8-9-2-1-7-5(4)9;/h3,7H,1-2H2,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZXVEORDHJPLP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)[O-])N1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2034156-89-1 | |
| Record name | sodium 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Route:
- Starting Material: 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid.
- Reagents: Sodium hydroxide (NaOH).
- Solvent: Water or a water-organic solvent mixture (e.g., methanol-water).
Reaction Conditions:
- Temperature: Room temperature or slightly elevated (up to 50°C).
- pH: Basic conditions, typically pH 8-10.
- Time: Until complete neutralization is achieved, usually within a few hours.
Detailed Synthesis Procedure
Preparation of the Parent Acid:
The parent acid, 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, can be synthesized through various methods, including cyclization reactions involving appropriate precursors.-
- Dissolve the parent acid in a suitable solvent (e.g., water or a water-methanol mixture).
- Slowly add sodium hydroxide solution while stirring until the pH reaches the desired range.
- Continue stirring until the reaction is complete, as indicated by pH stabilization.
-
- The resulting sodium salt can be purified by recrystallization from water or a water-organic solvent mixture.
- Alternatively, chromatographic methods may be employed for further purification.
Data Tables
Table 1: Synthesis Conditions for this compound
| Parameter | Description |
|---|---|
| Starting Material | 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
| Reagent | Sodium hydroxide (NaOH) |
| Solvent | Water or water-methanol mixture |
| Temperature | Room temperature to 50°C |
| pH | 8-10 |
| Time | Until complete neutralization |
Table 2: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₃NaO₂ |
| Molecular Weight | Approximately 175.12 g/mol |
| Appearance | White or off-white solid |
Research Findings
Research on this compound is limited, but compounds with similar structures have shown potential in medicinal chemistry, particularly in the development of drugs with anticancer and anti-inflammatory properties. The imidazo-pyrazole scaffold is versatile and can be modified to enhance biological activity.
Chemical Reactions Analysis
Acid-Base Reactions and Protonation
The sodium carboxylate group undergoes protonation in acidic conditions to regenerate the carboxylic acid derivative (2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid). This reaction is reversible and pH-dependent:
Key Applications :
Nucleophilic Substitution at the Carboxylate Group
The carboxylate acts as a nucleophile in reactions with electrophilic agents:
Mechanistic Notes :
-
The carboxylate’s lone pairs attack electrophiles (e.g., alkyl halides), displacing leaving groups (e.g., Cl⁻) .
-
Hydrazine reacts via nucleophilic acyl substitution to form carbohydrazides .
Cyclization and Heteroannulation
The fused ring system participates in cyclization reactions to form polyheterocycles:
Example Reaction :
Treatment with aromatic aldehydes and isocyanides in acetonitrile with 4-toluenesulfonic acid yields imidazo[1,2-b]pyrazole-3-amine derivatives :
Conditions :
Oxidation and Reduction
While the carboxylate group is generally redox-stable, the fused ring system undergoes selective transformations:
| Reaction Type | Reagents | Outcome | Source |
|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | Ring-opening to form pyrazole-4,5-dione derivatives | |
| Reduction | NaBH<sub>4</sub>, MeOH | Partial saturation of the imidazole ring |
Mechanistic Insights :
-
Oxidation targets electron-rich regions of the heterocycle, leading to ring cleavage.
-
Reduction modifies ring conjugation, altering electronic properties.
Metal Coordination and Chelation
The carboxylate’s oxygen atoms and nitrogen lone pairs enable metal coordination:
Key Conditions :
Decarboxylation Reactions
Thermal or acidic decarboxylation eliminates CO<sub>2</sub>, yielding 2,3-dihydro-1H-imidazo[1,2-b]pyrazole:
Conditions :
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction | Catalyst | Substrates | Products | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | Arylboronic acids | 7-Aryl-imidazo[1,2-b]pyrazole carboxylates |
Conditions :
Scientific Research Applications
Medicinal Chemistry
Sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate is being investigated for its potential in drug development. It has shown promise in targeting specific biological pathways related to inflammation and oxidative stress.
Case Study: Anti-inflammatory Agents
Recent studies have synthesized hybrid compounds combining pyrazole and imidazopyrazole scaffolds with catechol moieties. These compounds demonstrated significant anti-inflammatory activity by inhibiting reactive oxygen species (ROS) production in neutrophils and platelets, showcasing the therapeutic potential of this compound derivatives .
Coordination Chemistry
The compound serves as a building block for the synthesis of more complex molecules and ligands in coordination chemistry. Its unique imidazo[1,2-b]pyrazole core allows for selective functionalization, making it valuable for developing new materials with enhanced properties .
Material Science
In industrial applications, this compound is utilized to create materials with improved solubility and stability. These materials can be applied in various sectors including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Substituted Imidazo-Pyrazole Carboxylic Acids and Esters
Ethyl 2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate (7a) :
2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid (8a) :
- 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic Acid: Molecular formula: C₁₄H₁₅N₃O₂. Key feature: Ethyl and phenyl substituents at positions 6 and 2, respectively.
Heterocyclic Analogues
- Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives :
Functional Group Modifications
Carboxamide Derivatives
- N-Cyclopropyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide (9a) :
Sulfur-Containing Derivatives
- Ethyl 6-Methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate :
- Molecular formula: C₁₅H₁₅N₃O₂S·H₂O.
- Key feature: Methylsulfanyl group at position 4.
- Structural impact: Dihedral angle of 16.9° between imidazo-pyrazole and benzene rings, influencing π-π stacking interactions and crystal packing .
Biological Activity
Sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its imidazo[1,2-b]pyrazole core structure. The synthesis typically involves cyclization reactions of amido-nitriles under controlled conditions to yield the desired compound. Industrial production may utilize optimized methods for higher yields, including continuous flow reactors .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can modulate the activity of various enzymes and receptors, influencing several biological pathways. The exact molecular targets remain under investigation but may include:
- Enzymes : Potential inhibition or activation of key metabolic enzymes.
- Receptors : Binding affinity to specific receptors involved in cellular signaling pathways.
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. A study indicated that derivatives of imidazo[1,2-b]pyrazole compounds exhibited cytotoxic effects on cancer cell lines such as HL-60 and MDA-MB-231. These compounds induced apoptosis in nanomolar concentrations .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HL-60 | <0.01 | Apoptosis induction |
| Derivative A | MDA-MB-231 | 0.03 | Microtubule destabilization |
| Derivative B | NCI-H460 | 0.16 | Aurora-A kinase inhibition |
Immunomodulatory Effects
The compound also exhibits immunomodulatory effects by influencing the differentiation of immature myeloid cells into mature cells. This differentiation can restore antitumor T-cell immunity, making it a promising candidate for cancer immunotherapy .
Other Biological Activities
Beyond anticancer properties, this compound has been reported to possess:
- Anti-inflammatory : Potential use in reducing inflammation through modulation of immune responses.
- Antimicrobial : Activity against various pathogens has been noted in related pyrazole derivatives .
Case Studies and Research Findings
In a notable case study involving mice bearing tumors (P388 and L1210), sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole demonstrated selective inhibition of tumor cell proliferation while sparing normal cells during initial treatment phases . This differential response suggests its utility in combination chemotherapy regimens.
Q & A
Q. Table 1: Key Structural Parameters from Crystallography
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| Dihedral Angle | 16.90° | Ethyl 6-methylsulfanyl analog |
| π-π Stacking | 3.643 Å | Ethyl 6-methylsulfanyl analog |
| Bond Length (C=O) | 1.21 Å | Ethyl carboxylate analog |
Advanced: How do substituents on the imidazo-pyrazole core influence biological activity, and how can structural-activity relationships (SAR) be systematically studied?
Methodological Answer:
- Substituent Effects:
- SAR Workflow:
- Synthesize derivatives with systematic substituent variations (e.g., para-fluoro, methylthio).
- Test in vitro against cancer cell lines (e.g., IC₅₀ assays) and compare with computational docking to identify binding motifs .
- Correlate crystallographic data (e.g., dihedral angles) with activity to assess conformational flexibility .
Advanced: How can researchers resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
Contradictions often arise from:
- Structural Polymorphism: Crystal packing (e.g., hydrogen bonding, π-π interactions) alters solubility and bioavailability .
- Assay Conditions: Variations in cell lines, serum concentrations, or incubation times.
Resolution Strategies: - Standardize assays using WHO-recommended cell lines and protocols.
- Characterize polymorphs via PXRD and compare dissolution rates .
- Use meta-analysis to normalize data across studies, adjusting for experimental variables .
Advanced: What computational methods are suitable for predicting the sodium carboxylate’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) with crystal structure coordinates (e.g., PDB ID from analogs) to model binding to kinases or inflammatory targets.
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on salt bridges between the carboxylate and Lys/Arg residues .
- QSAR Models: Train models using descriptors like LogP, polar surface area, and H-bond acceptors from tested derivatives .
Advanced: How can researchers validate the purity of synthesized batches, and what thresholds are acceptable for pharmacological studies?
Methodological Answer:
- HPLC-MS: Use C18 columns (ACN/water + 0.1% formic acid) to achieve >95% purity. Monitor for ester hydrolysis byproducts (e.g., ethyl alcohol peaks) .
- Elemental Analysis: Match calculated vs. observed C/H/N (±0.4% tolerance) .
- Pharmacological Thresholds: ≥98% purity for in vivo studies; ≥95% for preliminary in vitro screens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
